molecular formula C5H7N5O B13096034 5,6-Diaminopyrimidine-4-carboxamide

5,6-Diaminopyrimidine-4-carboxamide

Cat. No.: B13096034
M. Wt: 153.14 g/mol
InChI Key: AOVJXSNODSKXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diaminopyrimidine-4-carboxamide is a heterocyclic organic compound that belongs to the class of diaminopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diaminopyrimidine-4-carboxamide typically involves the reaction of 2,4-diaminopyrimidine with a suitable carboxylating agent. One common method includes the use of carbon dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Diaminopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

5,6-Diaminopyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Diaminopyrimidine-4-carboxamide involves the inhibition of HPK1, a serine/threonine kinase that negatively regulates T cell receptor signaling. By inhibiting HPK1, the compound enhances T cell activation and cytokine production, leading to improved immune response against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diaminopyrimidine-4-carboxamide is unique due to its specific inhibition of HPK1, which makes it a promising candidate for cancer immunotherapy. Its ability to modulate immune responses sets it apart from other similar compounds .

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

5,6-diaminopyrimidine-4-carboxamide

InChI

InChI=1S/C5H7N5O/c6-2-3(5(8)11)9-1-10-4(2)7/h1H,6H2,(H2,8,11)(H2,7,9,10)

InChI Key

AOVJXSNODSKXRY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.